molecular formula C10H8F3NO B8680381 2-Ethoxy-4-(trifluoromethyl)benzonitrile

2-Ethoxy-4-(trifluoromethyl)benzonitrile

Cat. No.: B8680381
M. Wt: 215.17 g/mol
InChI Key: ZCNXVYPATPFQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethoxy-4-(trifluoromethyl)benzonitrile is a useful research compound. Its molecular formula is C10H8F3NO and its molecular weight is 215.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H8F3NO

Molecular Weight

215.17 g/mol

IUPAC Name

2-ethoxy-4-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H8F3NO/c1-2-15-9-5-8(10(11,12)13)4-3-7(9)6-14/h3-5H,2H2,1H3

InChI Key

ZCNXVYPATPFQQN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C(F)(F)F)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-nitro-4-trifluoromethyl-benzonitrile (71.7 g, 318.5 mmol) in anhydrous ethanol (400 mL) at room temperature was added sodium ethoxide (238 mL, 637 mmol, 21% solution in ethanol) dropwise over a period of 30 min. The reaction mixture was stirred at room temperature for 1 h. Water (1 L) was added, and the mixture was stirred for 15 min. The solids were filtered off, washed with water, and dried in the vacuum oven (40° C.) overnight to give 2-ethoxy-4-trifluoromethyl-benzonitrile (64 g, 93% yield).
Quantity
71.7 g
Type
reactant
Reaction Step One
Quantity
238 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 2-amino-5-ethoxy-4-trifluoromethyl-benzonitrile (31.62 g, 137.4 mmol, 1.0 equiv) in anhydrous THF (410 mL) was added isoamyl nitrite (40.4 mL, 302 mmol, 2.2 equiv) and the mixture was heated to reflux for 16 h. The solvent was removed by evaporation under reduced pressure to give an orange oil which was dissolved in a sat. solution of NaHCO3 and extracted three times with diethyl ether. The combined organic phases were washed with 1 N HCl and a sat. solution of sodium chloride and the organic phases dried over Na2SO4. Removal of the solvent by evaporation under reduced pressure left an orange oil which was purified by double Kugelrohr distillation (up to 160° C. bath temperature at 1.5 mbar) yielding 25.1 g (85%) of the title compound as a light yellow solid upon solidification. MS (EI): 185.1 [M]+.
Quantity
31.62 g
Type
reactant
Reaction Step One
Quantity
40.4 mL
Type
reactant
Reaction Step One
Name
Quantity
410 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
85%

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